![molecular formula C15H9ClF3NS B14588572 (2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetonitrile CAS No. 61150-43-4](/img/structure/B14588572.png)
(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetonitrile is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenyl ring substituted with a chloro and trifluoromethyl group, connected via a sulfanyl linkage to another phenyl ring bearing an acetonitrile group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetonitrile typically involves the reaction of 4-chloro-3-(trifluoromethyl)thiophenol with 2-bromoacetonitrile under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiophenol attacks the bromoacetonitrile, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetonitrile involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes effectively. The nitrile group can form hydrogen bonds with target proteins, influencing their activity and function.
類似化合物との比較
Similar Compounds
(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile: Lacks the sulfanyl linkage, resulting in different reactivity and properties.
(2-{[4-Bromo-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetonitrile: Substitution of chloro with bromo alters its chemical behavior.
(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)ethanamine: Reduction of the nitrile to an amine changes its biological activity.
Uniqueness
The presence of both chloro and trifluoromethyl groups, along with the sulfanyl linkage and nitrile group, makes (2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetonitrile unique in its chemical reactivity and potential applications. Its structural features contribute to its versatility in various scientific domains.
特性
CAS番号 |
61150-43-4 |
|---|---|
分子式 |
C15H9ClF3NS |
分子量 |
327.8 g/mol |
IUPAC名 |
2-[2-[4-chloro-3-(trifluoromethyl)phenyl]sulfanylphenyl]acetonitrile |
InChI |
InChI=1S/C15H9ClF3NS/c16-13-6-5-11(9-12(13)15(17,18)19)21-14-4-2-1-3-10(14)7-8-20/h1-6,9H,7H2 |
InChIキー |
AMRSHQSZVHXFGU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CC#N)SC2=CC(=C(C=C2)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



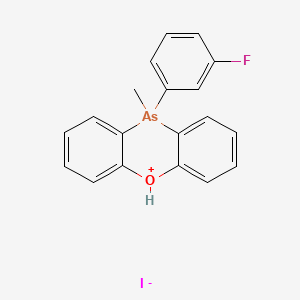
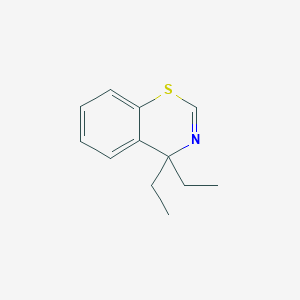
![N-[1-(Acetyloxy)butan-2-yl]-alpha-asparagine](/img/structure/B14588509.png)
![5-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}pentanoic acid](/img/structure/B14588515.png)
![Morpholine, 4-[(3,4-dihydro-4-oxo-3-phenyl-1-phthalazinyl)carbonyl]-](/img/structure/B14588517.png)
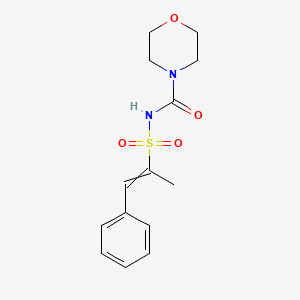
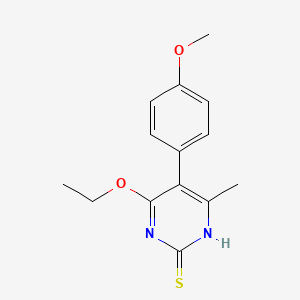
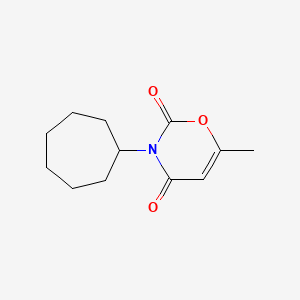
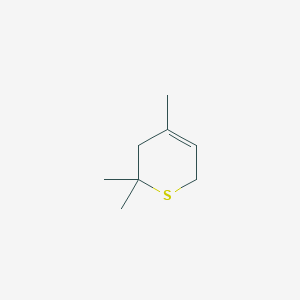
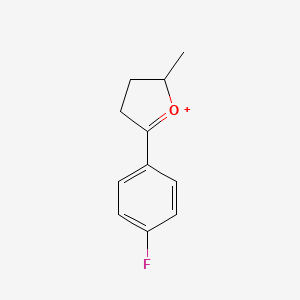
![magnesium;3-[(2-methylpropan-2-yl)oxy]oct-1-yne;bromide](/img/structure/B14588562.png)
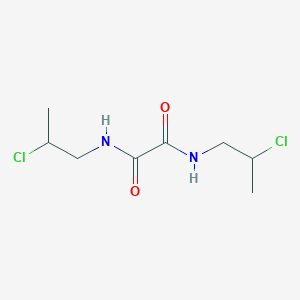
![7-Azido-6-(methylsulfanyl)-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14588578.png)
